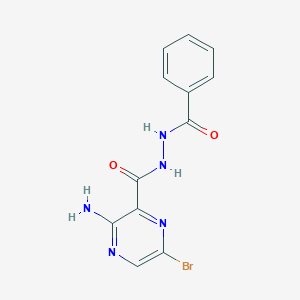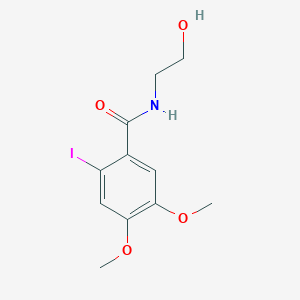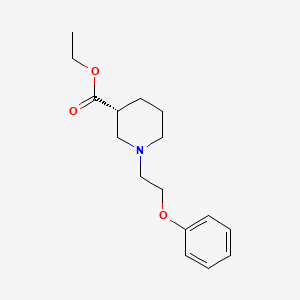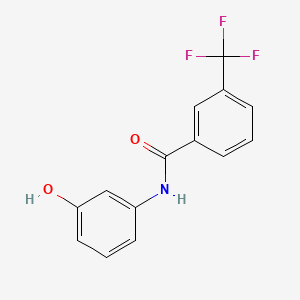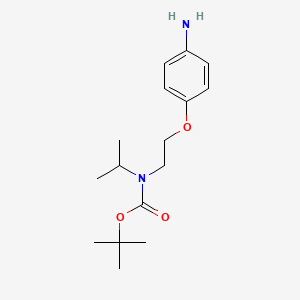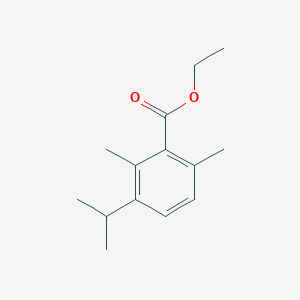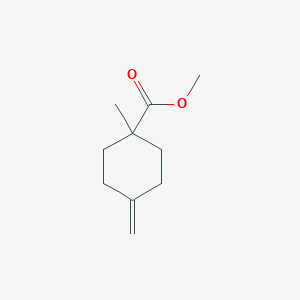
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate
Overview
Description
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, characterized by the presence of a methylene group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a ketone or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-methylene-1-cyclohexanone or 1-methyl-4-methylene-1-cyclohexanol.
Reduction: Formation of 1-methyl-4-methylene-1-cyclohexanemethanol.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylene group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid
- Methyl 1-cyclohexene-1-carboxylate
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a methylene group and a carboxylate ester group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h1,4-7H2,2-3H3 |
InChI Key |
XPTIVUWZBIFLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)CC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
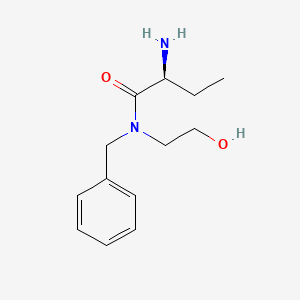
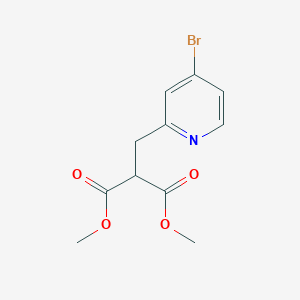
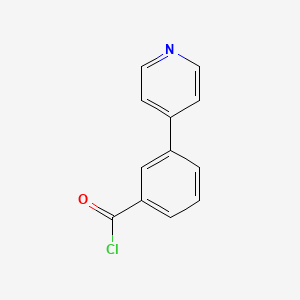
![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol](/img/structure/B8394614.png)
